molecular formula C12H7ClN2O B183128 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-45-6

2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B183128
CAS No.: 52333-45-6
M. Wt: 230.65 g/mol
InChI Key: GCTURZCXNIZQLL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine (CAS 52333-45-6) is a high-purity heterocyclic compound with the molecular formula C12H7ClN2O and a molecular weight of 230.65 g/mol. This specialized chemical belongs to a class of [1,3]oxazolo[4,5-b]pyridine derivatives that have demonstrated significant potential in medicinal chemistry and pharmaceutical research . These compounds represent an important scaffold in heterocyclic chemistry with diverse research applications. Researchers value this compound particularly for its role as a key intermediate in developing non-acidic anti-inflammatory and analgesic agents . Studies have shown that structurally related 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives exhibit anti-inflammatory activity comparable to established drugs like phenylbutazone and indomethacin, but with the advantage of causing less gastrointestinal irritation typically associated with acidic anti-inflammatory compounds . The compound serves as a crucial building block in synthetic organic chemistry, enabling access to more complex molecular architectures through various functionalization strategies . Multiple synthetic approaches have been developed for this scaffold, including microwave-assisted condensation methods that offer improved efficiency . The compound is characterized by its structural rigidity, low number of rotatable bonds (0), and favorable physicochemical properties including a topological polar surface area of 38.92 Ų and a LogP value of approximately 3.54, indicating good membrane permeability . This product is provided as a dry powder and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the material safety data sheet prior to use and handle all laboratory chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTURZCXNIZQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388093
Record name 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
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Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-45-6
Record name 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine-2-one Precursor Functionalization

The synthesis of 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine frequently begins with functionalized pyridine-2-one derivatives. In a protocol adapted from oxazolo[4,5-b]pyridine syntheses, 3-amino-4-chloropyridine undergoes diazotization followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-chlorophenylacetylene. This click chemistry approach achieves 78% yield under nitrogen atmosphere in dimethylformamide (DMF) at 80°C for 12 hours. The reaction mechanism proceeds via:

3-Amino-4-chloropyridine+NaNO2/HClDiazonium saltNaN3Azide intermediate\text{3-Amino-4-chloropyridine} + \text{NaNO}2/\text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{Azide intermediate}
Azide+4-Cl-C6H4C≡CHCuSO4/NaAscTarget compound[1][3]\text{Azide} + \text{4-Cl-C}6\text{H}4\text{C≡CH} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{Target compound} \quad

Critical parameters include:

  • Stoichiometry : 1:1.2 molar ratio of azide to alkyne minimizes dimerization

  • Catalyst : Cu(I) species generated in situ from CuSO₄·5H₂O and sodium ascorbate

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 98.5% purity

Acid-Catalyzed Ring Closure

Patent literature describes a scalable method using 4-chlorobenzoyl chloride and 2-hydroxynicotinic acid in polyphosphoric acid (PPA) at 140°C. The reaction proceeds through:

  • Acylation : 2-Hydroxynicotinic acid reacts with 4-chlorobenzoyl chloride to form intermediate ester

  • Cyclodehydration : PPA mediates intramolecular ester → oxazole conversion

\ce2HOC5H3NCOOH+ClC6H4COCl>[PPA,140°C]Target+2HCl[3]\ce{2-HO-C5H3N-COOH + ClC6H4COCl ->[PPA, 140°C] Target + 2HCl} \quad

Optimized Conditions :

ParameterOptimal ValueEffect on Yield
Reaction Temperature140°C<90°C: Incomplete dehydration >160°C: Decomposition
PPA Concentration85% P₂O₅Lower: Slower kinetics; Higher: Side product formation
Reaction Time6 hours<4h: 45% conversion; >8h: No improvement

This method achieves 92% yield with 99% regiopurity when using HPLC-grade PPA.

Solvent and Catalyst Optimization

Microwave-Assisted Synthesis

Adapting methods from related oxazolo[4,5-b]pyridines, microwave irradiation (300 W, 150°C) reduces reaction time from 12 hours to 35 minutes. A representative protocol:

  • Charge 3-nitro-4-chloropyridine (1 eq), 4-chlorobenzamide (1.2 eq), and K₂CO₃ (2 eq) in DMF

  • Irradiate at 150°C for 35 minutes under N₂

  • Cool, dilute with H₂O, extract with CH₂Cl₂

  • Purify via recrystallization (EtOH/H₂O)

Results :

  • Yield: 88% vs. 72% conventional heating

  • Purity: 99.2% (HPLC) vs. 97.1%

  • Energy consumption: 0.8 kWh/mol vs. 4.2 kWh/mol

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine Synthesis

MethodYield (%)Purity (%)Time (h)ScalabilityKey Advantage
Click Chemistry7898.512ModerateHigh regioselectivity
Acid Cyclization9299.06HighCost-effective reagents
Suzuki Coupling9198.88LowModular for derivatives
Microwave8899.20.58HighEnergy efficiency

Purification and Characterization

Recrystallization Protocols

Optimal solvent systems for final purification:

  • Ethyl Acetate/Hexane (1:3): Yields prismatic crystals (mp 214–216°C)

  • Ethanol/Water (4:1): Reduces residual Pd content to <5 ppm in cross-coupled products

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H), 8.25 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H), 7.38 (d, J=5.1 Hz, 1H)

  • HRMS : m/z [M+H]⁺ calcd for C₁₃H₈ClN₂O: 259.0274; found 259.0271

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Click Chemistry vs. Acid Cyclization (per kg basis):

ParameterClick ChemistryAcid Cyclization
Raw Material Cost$2,450$1,780
Energy Consumption18 kWh/kg9.5 kWh/kg
Waste Generation6.2 kg/kg3.8 kg/kg
Regulatory ComplianceRequires Cu disposalPPA neutralization required

Patent data suggests acid-mediated cyclization remains preferred for volumes >100 kg due to lower catalyst costs and established PPA handling protocols.

Emerging Methodologies

Photochemical Activation

Preliminary studies demonstrate UV-initiated (254 nm) cyclization of 4-chlorophenyl imidates with 3-aminopyridine derivatives:

4-Cl-C6H4C(=O)NHR+3-Amino-pyridinehν,AcetoneTarget[3]\text{4-Cl-C}6\text{H}4\text{C(=O)NHR} + \text{3-Amino-pyridine} \xrightarrow{h\nu, \text{Acetone}} \text{Target} \quad

Advantages :

  • Room temperature operation

  • 95% conversion in 2 hours

  • No metal catalysts required

Challenges :

  • Requires specialized photoreactors

  • Limited scalability data

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is C12H7ClN2O, with a molecular weight of approximately 230.65 g/mol. The compound features an oxazole ring fused with a pyridine moiety, enhanced by the presence of a 4-chlorophenyl group, which contributes to its unique chemical behavior and biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxazolo[4,5-b]pyridines exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Notably, studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a candidate for novel antibiotic development.

Case Study: Antimicrobial Efficacy

  • Study : Wójcik et al. demonstrated the effectiveness of certain oxazolo[4,5-b]pyridine derivatives against MRSA.
  • Findings : The derivatives exhibited significant bactericidal activity, suggesting potential for further development into therapeutic agents.

Anticancer Properties

The cytotoxic activity of this compound has been investigated in various cancer cell lines. Preliminary results suggest that this compound may possess antitumor properties.

Case Study: Antitumor Activity

  • Study : Kawase et al. explored the antitumor effects of specific oxazolo[4,5-b]pyridine derivatives.
  • Findings : Certain derivatives showed promising activity against multiple cancer cell lines, warranting further exploration into their mechanisms of action and efficacy.

Analgesic Properties

Recent patents have reported that oxazolo[4,5-b]pyridine derivatives possess analgesic activity without the anti-inflammatory effects commonly associated with traditional analgesics. This characteristic makes them attractive for pain management therapies with reduced side effects.

Key Features of Analgesic Activity

  • Non-Toxicity : Compounds demonstrate high analgesic efficacy while being devoid of significant toxicity.
  • Mechanism : Some derivatives exhibit affinity for muscarinic receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Formula : C₁₂H₇ClN₂O
  • Molecular Weight : 230.65 g/mol
  • Melting Point : 165–168 °C
  • Spectroscopic Data :
    • IR (KBr) : 3057 cm⁻¹ (C-H aromatic), 1689 cm⁻¹ (C=N), 1585–1488 cm⁻¹ (C=C), 1270 cm⁻¹ (C-O) .
    • ¹H NMR (DMSO-d₆) : δ 6.68–7.89 ppm (aromatic protons) .
    • HRMS (ESI) : [M+H]⁺ m/z 231.030 .

The compound is synthesized via acid-catalyzed condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid using HClO₄/SiO₂ as a catalyst under ambient conditions .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

A series of 2-(substituted phenyl)oxazolo[4,5-b]pyridines (Table 1) were synthesized using the same methodology . Substituents at the phenyl ring significantly alter physicochemical and biological properties:

Table 1: Comparison of Key Properties

Compound (Substituent) Melting Point (°C) LogP* Antibacterial Activity (IC₅₀, μM) Antifungal Activity (IC₅₀, μM)
3i (4-Cl) 165–168 3.1 12.5 8.2
3b (2-Cl) 142–145 3.0 18.7 10.5
3h (4-OCH₃) 178–181 2.3 >50 15.3
3g (4-CH₃) 155–158 2.8 25.4 12.8
3j (4-CF₃) 190–193 3.5 9.8 6.5

*Calculated using Molinspiration software.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance lipophilicity (higher LogP) and biological activity. The 4-CF₃ derivative (3j) exhibits the lowest IC₅₀ values due to strong electron withdrawal and hydrophobic interactions .
  • Electron-Donating Groups (e.g., OCH₃) : Reduce activity, likely due to decreased membrane permeability .
  • Positional Effects : 4-Cl (3i) outperforms 2-Cl (3b) in antifungal activity, highlighting the importance of substituent orientation .

Comparison with Other Heterocyclic Systems

Oxazolo[4,5-b]pyridines are compared with benzoxazoles (III) and benzimidazoles (IV) in enzyme inhibition studies (Table 2) :

Table 2: Enzyme Inhibition (IC₅₀, μM)

Compound Class Target Enzyme IC₅₀ (μM)
Oxazolo[4,5-b]pyridine Cytochrome P450 8.2
Benzimidazole Cytochrome P450 15.7
Benzoxazole Cytochrome P450 22.4

The oxazolo[4,5-b]pyridine scaffold exhibits superior inhibitory potency, attributed to its optimal π-stacking and hydrogen-bonding capabilities .

Photophysical Properties

Unlike its imidazole analogue (2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine), 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine lacks solvent-dependent twisted intramolecular charge transfer (TICT) emission. This difference arises from the oxazole ring’s reduced flexibility compared to imidazole, restricting conformational changes .

Table 3: Photophysical Parameters

Compound Solvent (ε) λₑₘ (nm) Quantum Yield (Φ)
3i (Oxazolo derivative) DMSO (46.7) 420 0.32
Imidazole analogue DMSO (46.7) 450 0.45

Biological Activity

2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an oxazole ring with a pyridine moiety, which contributes to its pharmacological potential. The molecular formula of this compound is C12_{12}H7_7ClN2_2O, with a molecular weight of approximately 230.65 g/mol. Its biological activities include antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further research and development.

Antimicrobial Activity

Research indicates that oxazolo[4,5-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Notably, this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant multidrug-resistant pathogen. Studies have demonstrated the compound's ability to inhibit the growth of several bacterial strains, including:

Pathogen Activity
Methicillin-resistant Staphylococcus aureus (MRSA)Effective against MRSA strains
Pseudomonas aeruginosaInhibitory effects observed
Candida albicansSignificant antifungal activity

A study by Wójcik et al. highlighted the effectiveness of certain derivatives against MRSA, suggesting potential for development as novel antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For example:

  • Kawase et al. reported promising antitumor activity against human cancer cell lines such as breast and lung cancer cells.
  • The compound's mechanism of action appears to involve apoptosis induction in cancer cells.

The following table summarizes findings related to its anticancer activity:

Cancer Cell Line IC50_{50} Value (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

These findings indicate that further investigations are warranted to elucidate the specific pathways involved in its anticancer effects.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that the compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

The biological activities of this compound can be attributed to its structural features:

  • The presence of the chlorophenyl group enhances lipophilicity and biological interaction.
  • The heterocyclic nature allows for binding with various biological targets.

Molecular docking studies have indicated that this compound can interact with key enzymes involved in inflammation and cancer progression.

Case Studies

Recent case studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities. Some derivatives showed enhanced potency compared to the parent compound.
  • Combination Therapy : Investigations into combination therapies involving this compound with existing antibiotics demonstrated synergistic effects against resistant bacterial strains.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring in 2-(4-Chlorophenyl) oxazolo[4,5-b]pyridine undergoes oxidation under mild conditions. For example, treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at room temperature generates pyridine N-oxides. This reaction preserves the oxazole ring while introducing an oxygen atom at the pyridine nitrogen .

Reaction Reagents/Conditions Product Yield References
Oxidation of pyridine ringmCPBA, CH₂Cl₂, RTPyridine N-oxide derivatives65–85%

Reduction Reactions

Reduction of the pyridine moiety can occur using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst. This results in partial saturation of the pyridine ring while retaining the oxazole structure .

Reaction Reagents/Conditions Product Yield References
Reduction of pyridine ringNaBH₄, MeOHPartially saturated pyridine analogs70–90%

Nucleophilic Substitution

The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic substitution. For instance:

  • Hydrolysis with aqueous NaOH yields hydroxylated derivatives.
  • Amination with ammonia or primary amines produces aryl amine analogs .
Reaction Reagents/Conditions Product Yield References
Hydrolysis of Cl substituentNaOH (10%), 80°C4-Hydroxyphenyl derivative75%
AminationNH₃, EtOH, reflux4-Aminophenyl analog60%

Cycloaddition and Click Chemistry

The compound participates in 1,3-dipolar cycloaddition with azides under copper catalysis (CuAAC), forming triazole-linked hybrids. These hybrids exhibit enhanced biological activity .

Reaction Reagents/Conditions Product Yield References
Triazole formationNaN₃, CuSO₄, Ascorbic AcidOxazolo-pyridine-triazole conjugates80–95%

Electrophilic Aromatic Substitution

The pyridine and oxazole rings undergo electrophilic substitution under acidic conditions:

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the pyridine ring .
  • Halogenation with Br₂/FeBr₃ yields brominated derivatives .
Reaction Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-oxazolo[4,5-b]pyridine55%
BrominationBr₂, FeBr₃, CHCl₃5-Bromo-oxazolo[4,5-b]pyridine68%

Boulton–Katritzky Rearrangement

Under basic conditions (e.g., K₂CO₃ in DMF), oxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones rearrange into 3-hydroxy-2-(2-aryl triazol-4-yl)pyridines , a reaction pivotal for synthesizing polyfunctional pyridines .

Reaction Reagents/Conditions Product Yield References
Base-promoted rearrangementK₂CO₃, DMF, 60°CTriazole-functionalized pyridines92%

Key Insights from Research

  • Synthetic Flexibility : The compound’s reactivity enables modular derivatization, making it valuable for drug discovery .
  • Biological Relevance : Triazole and N-oxide derivatives show enhanced inhibition of enzymes like GSK-3β (IC₅₀ = 0.19 μM) .
  • Environmental Stability : Reactions are typically performed under ambient conditions, ensuring scalability .

For further details, consult primary literature on oxazolopyridine chemistry .

Q & A

Q. What are the most efficient synthetic routes for 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine?

  • Methodological Answer: The compound is synthesized via acid-catalyzed cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid derivatives. Silica-supported perchloric acid (HClO₄/SiO₂) under ambient conditions yields 2-(4-chlorophenyl)oxazolo[4,5-b]pyridine with >90% efficiency. Alternative routes include using triethyl orthoformate, achieving 97% yield via microwave-assisted conditions. Key steps include condensation, cyclization, and purification through recrystallization (e.g., acetonitrile) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer: Characterization involves:
  • IR Spectroscopy: Confirms C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretching vibrations.
  • NMR: ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR identifies oxazole (C-2 at ~160 ppm) and pyridine carbons.
  • HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈ClN₂O: m/z 231.0294).
    Cross-referencing with elemental analysis (C, H, N) ensures purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Based on hazard codes (H300-H313), researchers must:
  • Use PPE (gloves, goggles) to avoid dermal/ocular contact.
  • Work in a fume hood to prevent inhalation (H332).
  • Store in airtight containers (P403) away from oxidizers (H290).
  • Dispose via licensed waste management (P501) .

Advanced Research Questions

Q. How can computational models predict regioselectivity in the synthesis of oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer: Density functional theory (DFT) at B3LYP/6-311G++(d,p) calculates local nucleophilicity indices (Nₖ) to identify reactive sites. For example, the C-5 position of 2-amino-3-hydroxypyridine shows higher nucleophilicity, directing cyclization with electrophilic benzoic acids. Molecular electrostatic potential (MEP) maps further validate regioselectivity .

Q. How do structural modifications influence antibacterial activity?

  • Methodological Answer: Derivatives with electron-withdrawing groups (e.g., -CF₃ at para position) exhibit enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL). In silico docking (e.g., AutoDock Vina) reveals interactions with DNA gyrase ATP-binding sites (PDB: 4KTN). Dynamics simulations (RMSD <0.2 nm) confirm stability of ligand-enzyme complexes .

Q. What mechanistic insights explain the hydrolysis of oxazolo[4,5-b]pyridines?

  • Methodological Answer: Hydrolysis occurs via nucleophilic attack by water at the C-2 oxazole carbon, forming a semi-aminal intermediate. ¹H NMR monitoring shows sequential 1,3-prototropic shifts and iminodihydrofuran ring closure. Zwitterionic intermediates (from cyanoacetylenic alcohols) drive stereoselective annulation .

Q. How do solvent polarity and pH affect photophysical properties?

  • Methodological Answer: Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320–350 nm in ethanol) correlate with solvent polarity (ET(30) scale). Protonation at pyridinic nitrogen (pH <3) quenches fluorescence via charge transfer inhibition. TD-DFT calculations (B3LYP/6-31G*) model excited-state intramolecular charge transfer (ESICT) .

Q. How is X-ray crystallography used to confirm molecular structure?

  • Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation) resolves unit cell parameters (e.g., a = 7.4967 Å, b = 12.2531 Å for hydrate form). Hydrogen bonding (N–H⋯Br) and π-π stacking (3.5–4.0 Å) stabilize crystal lattices. Twinning analysis (Rint <5%) validates polymorphic purity .

Q. What in silico tools predict ADME properties for drug development?

  • Methodological Answer: SwissADME evaluates Lipinski compliance (MW <500, logP <5). P-glycoprotein substrate likelihood is assessed via BOILED-Egg plots. Bioavailability radar (TPSA <140 Ų) and CYP450 inhibition (CYP3A4) are modeled using QikProp. HOMO-LUMO gaps (ΔE = 4.3–4.5 eV) correlate with metabolic stability .

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